
2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone
概要
説明
2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound with the molecular formula C9H14Cl3NO It is a trichloromethyl ketone derivative, characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 2,6-dimethylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CCl3COCl+C7H15N→C9H14Cl3NO+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used for the reduction of the trichloromethyl group.
Solvents: Tetrahydrofuran (THF) is often used as a solvent for these reactions.
Major Products
科学的研究の応用
2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial and antifungal properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and as a precursor for more complex molecules.
作用機序
The mechanism of action of 2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone involves its interaction with molecular targets through its trichloromethyl and piperidine moieties. The trichloromethyl group can undergo nucleophilic substitution reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and exert specific effects depending on the context of its use .
類似化合物との比較
Similar Compounds
2,2,2-Trichloro-1-(2,6-dichlorophenyl)ethanone: Another trichloromethyl ketone with a different substituent on the aromatic ring.
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A similar compound with a pyrrole ring instead of a piperidine ring.
Uniqueness
2,2,2-Trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone is unique due to the presence of the 2,6-dimethylpiperidine ring, which imparts distinct steric and electronic properties
特性
IUPAC Name |
2,2,2-trichloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl3NO/c1-6-4-3-5-7(2)13(6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCSJXSQAQEZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C(Cl)(Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



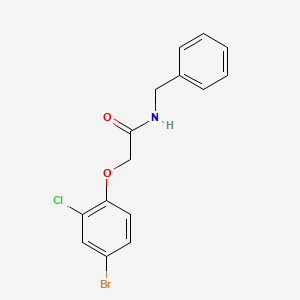
![2-[2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethylamino]-5-nitrobenzamide](/img/structure/B3959089.png)
![7-[(4-METHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B3959112.png)
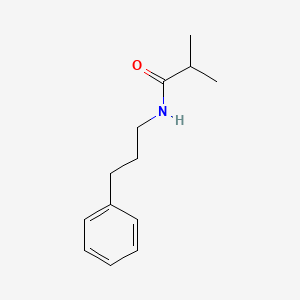
![N-[3-(4-morpholinyl)propyl]-4-phenylbutanamide](/img/structure/B3959120.png)
![3-[(4-METHYLBENZYL)SULFANYL]-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B3959127.png)
![2-[3-Chloro-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B3959135.png)
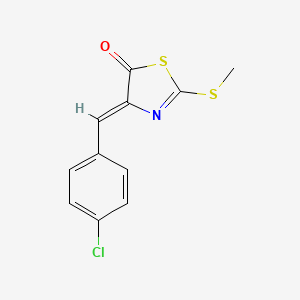
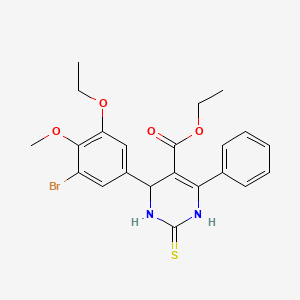
![N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]furan-2-carboxamide](/img/structure/B3959150.png)
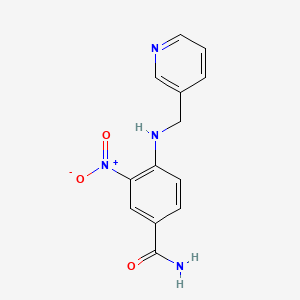
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl propionate](/img/structure/B3959161.png)
![3-[(4-chlorobenzyl)thio]-6-(5-chloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959170.png)
